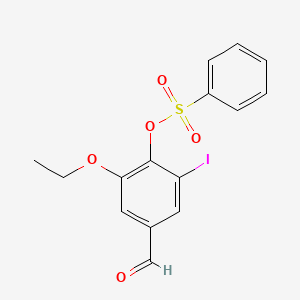

![molecular formula C12H16FN3O B2997545 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide CAS No. 878441-19-1](/img/structure/B2997545.png)

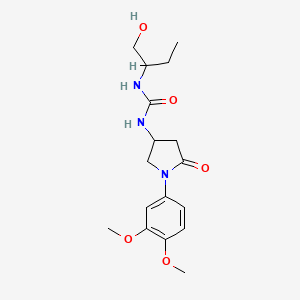

4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Arylcycloalkylamines in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, play a crucial role in enhancing the potency and selectivity of binding affinity at D(2)-like receptors, which is exemplified in several antipsychotic agents. The combination of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles with arylalkyl moieties contributes significantly to the selectivity and potency at these receptors, showcasing the compound's potential in developing antipsychotic medications (Sikazwe et al., 2009).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as a gold standard in the stereoselective synthesis of amines and their derivatives, highlighting the importance of structural diversity in piperidines, pyrrolidines, azetidines, and their derivatives. These compounds represent key structural motifs in many natural products and therapeutically applicable compounds, indicating the role of piperidine derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Acrylamide in Industry and Safety Concerns

Acrylamide, synthesized from compounds like 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide, finds extensive applications across various industries, including soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Its widespread use necessitates a thorough understanding of its formation, distribution in food, and impact on human health, driving research efforts to develop safer and more efficient processes (Friedman, 2003).

Nucleophilic Aromatic Substitution

The reaction of piperidine with nitro-substituted benzene compounds, leading to various derivatives, showcases the compound's role in the nucleophilic aromatic substitution reactions. This mechanism, with rapid expulsion of the nitro group, opens avenues for the synthesis of novel compounds with significant pharmaceutical potential (Pietra & Vitali, 1972).

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of this compound in creating valuable intermediates for large-scale production, emphasizing the need for cost-effective and environmentally friendly synthesis methods (Qiu et al., 2009).

Propriétés

IUPAC Name |

4-(4-fluoroanilino)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)16-12(11(14)17)5-7-15-8-6-12/h1-4,15-16H,5-8H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIYSEXKUHNEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)N)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)

![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)

![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)

![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)